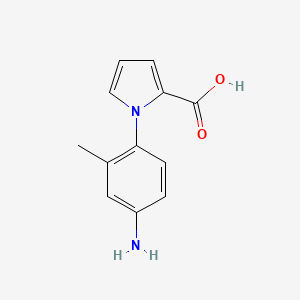

1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-amino-2-methylphenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-7-9(13)4-5-10(8)14-6-2-3-11(14)12(15)16/h2-7H,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBYLHXGULTRCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid, a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties that may be beneficial in treating various diseases, particularly those related to infectious agents and neurological disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Structure-Activity Relationship

The structural characteristics of pyrrole derivatives significantly influence their biological activity. The presence of the amino and carboxylic acid functional groups in this compound enhances its interaction with biological targets, which is crucial for its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial , anti-inflammatory , and neuroprotective activities. The following subsections detail its biological effects based on recent studies.

Antimicrobial Activity

Studies have shown that pyrrole derivatives can possess potent antimicrobial properties. For instance, compounds similar to this compound have demonstrated significant activity against Mycobacterium tuberculosis (Mtb).

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Target |

|---|---|---|---|

| This compound | < 0.016 | > 64 | MmpL3 |

This data suggests that the compound has a low minimum inhibitory concentration (MIC), indicating high potency against Mtb with low cytotoxicity, making it a promising candidate for further development as an anti-TB agent .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that pyrrole derivatives can modulate neurotransmitter systems, particularly through interactions with norepinephrine and serotonin receptors.

In a study focusing on receptor regulation, it was found that derivatives of pyrrole could inhibit norepinephrine reuptake and exhibit selective binding to serotonin receptors. This suggests potential applications in treating mood disorders and other neurological conditions .

Case Studies

Several case studies have highlighted the efficacy of pyrrole derivatives in various biological contexts:

- Tuberculosis Treatment : A study evaluated the effectiveness of various pyrrole derivatives against drug-resistant strains of Mtb. The findings indicated that compounds with structural similarities to this compound showed enhanced efficacy compared to standard treatments like isoniazid .

- Neuropharmacology : In another study, pyrrole derivatives were tested for their ability to modulate cannabinoid receptors, showing promising results as potential therapeutic agents for pain management and neuroprotection .

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in pathogen survival, such as those related to mycolic acid biosynthesis in Mtb.

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing mood and cognitive functions.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid, as antitumor agents. For instance, compounds with similar structures have been synthesized and evaluated for their inhibitory effects on cancer cell lines. A notable study demonstrated that derivatives of this compound exhibited promising activity against various human carcinoma cell lines, with some showing IC50 values as low as 0.065 µmol/L against A-549 cells .

Antibacterial Properties

Pyrrole derivatives are known for their antibacterial properties. Research indicates that compounds related to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, studies have shown that pyrrole derivatives can act as effective inhibitors of DNA gyrase, a target for antibacterial drugs, thus providing a mechanism for their antibacterial action .

Case Study: Antimicrobial Activity

A study focusing on pyrrole derivatives found that certain compounds demonstrated significant antimicrobial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrrole ring could enhance efficacy against these pathogens .

Polymer Synthesis

This compound has been utilized in the synthesis of conducting polymers. These polymers exhibit unique electrical properties, making them suitable for applications in organic electronics, sensors, and energy storage devices. The incorporation of this compound into polymer matrices enhances conductivity and stability .

Case Study: Conductive Polymers

Research has demonstrated that incorporating pyrrole derivatives into polymer systems can significantly improve their conductivity. For instance, a study reported on the synthesis of polypyrrole composites using this compound as a monomer. The resulting materials showed enhanced electrochemical properties suitable for use in supercapacitors .

Analytical Applications

The compound is also employed in analytical chemistry for developing sensitive detection methods. Its ability to form complexes with metal ions makes it useful in sensor technology, particularly for detecting heavy metals in environmental samples .

Data Table: Applications Overview

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid (PYB)

- Structure: Methyl group on the pyrrole nitrogen (N1) and an amino group at the 4-position of the pyrrole ring.

- Key Differences: Unlike the target compound, PYB lacks a phenyl substituent. Its amino group is directly attached to the pyrrole ring, significantly altering electronic properties and hydrogen-bonding capacity.

- Properties : Molecular weight = 154.14 g/mol; XlogP ≈ 0.5 (indicating higher polarity than the target compound) .

1-[2-Carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid

- Structure : Contains a trifluoromethyl (CF₃) group at the 6-position and a carboxylic acid at the 2-position of the phenyl ring.

- Key Differences : The CF₃ group enhances lipophilicity (XlogP ≈ 2.8) and steric bulk, making this compound a chiral ligand in asymmetric synthesis. The dual carboxylic acid groups enable metal coordination, a feature absent in the target compound .

1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid

- Structure : Chloro and methyl groups at the 3- and 4-positions of the phenyl ring.

- Key Differences: The chloro group increases molecular weight (251.66 g/mol) and lipophilicity (XlogP = 3.2) compared to the target compound.

Variations in the Pyrrole Core

1-(4-Carboxybutyl)-4-(4-(substituted benzyloxy)phenyl)-1H-pyrrole-2-carboxylic acid derivatives

- Structure : A carboxybutyl chain at the 1-position and a benzyloxy-substituted phenyl group at the 4-position of the pyrrole.

- Key Differences : The extended carboxybutyl chain enhances hydrophilicity, while the benzyloxy group introduces steric complexity. These derivatives exhibit anti-tuberculosis activity (MIC = 12.5 µg/mL for compound 7d), highlighting the impact of bulky substituents on biological activity .

1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid

- Structure : Trifluoromethylphenyl substituent at the 5-position and a methyl group on the pyrrole nitrogen.

Physicochemical and Functional Comparisons

Preparation Methods

General Synthetic Strategies for Pyrrole-2-carboxylic Acid Derivatives

Pyrrole-2-carboxylic acid derivatives are typically synthesized via:

- Cyclization reactions involving appropriate aldehydes, ketones, and nitrogen sources (e.g., ammonia or amines).

- Functional group transformations on preformed pyrrole rings, including halogenation, acylation, and substitution.

- Coupling reactions attaching aromatic amines to the pyrrole nitrogen.

A key consideration is the introduction of substituents at specific positions on the pyrrole ring and the aromatic ring, including amino and methyl groups in this case.

Preparation of Pyrrole-2-carboxylic Acid Core

A patented method (CN103265468A) describes the synthesis of pyrrole-3-carboxylic acid ethyl ester derivatives via bromination of propionaldehyde followed by ring-closure with ethyl acetoacetate and ammonia, under mild conditions, yielding high conversion rates and suitability for scale-up. Although this patent focuses on 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, the principle of cyclizing a halogenated aldehyde with β-keto esters and ammonia is relevant for constructing pyrrole carboxylates.

Functionalization of Pyrrole Ring

Research (ACS Omega, 2021) reports practical halogenation of pyrrole-2-carboxylates using N-chlorosuccinimide (NCS) to selectively chlorinate positions adjacent to methyl substituents. This method allows for selective electrophilic substitution, which can be leveraged to introduce reactive handles for further functionalization.

The same study also details the synthesis of pyrrole-2-carboxylic acid derivatives by hydrolysis of esters under alkaline conditions, yielding carboxylic acids in good yields (e.g., 76% yield for 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid).

Attachment of the 4-Amino-2-methylphenyl Moiety

The key challenge in preparing 1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid is the formation of the N-aryl bond between the pyrrole nitrogen and the substituted aniline derivative.

A European patent (EP0300688A1) describes the preparation of pyrrole derivatives substituted at the nitrogen with various aromatic groups, including amino-substituted phenyl rings. The process involves:

- Preparation of substituted pyrrole carboxylates.

- N-arylation through nucleophilic substitution or coupling reactions.

- Subsequent modification of substituents on the aromatic ring to introduce amino and methyl groups.

This patent emphasizes methods that avoid harsh conditions and minimize impurities, suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Mild reaction conditions are favored to preserve sensitive amino groups on the aromatic ring.

- Selective halogenation and acylation steps enable regioselective functionalization of the pyrrole ring.

- Avoidance of environmentally harmful reagents such as sodium nitrite and tert-butyl acetoacetate improves scalability and reduces pollution.

- Purification challenges such as chromatographic separation of closely related pyrrole derivatives have been addressed by crystallization techniques.

- Pharmaceutical-grade purity is achievable through careful control of reaction parameters and choice of solvents, as detailed in patent literature.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-amino-2-methylphenyl)-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step pathways, including:

- Step 1: Formation of the pyrrole core via Paal-Knorr or Hantzsch pyrrole synthesis, using ketones or β-diketones with ammonia derivatives.

- Step 2: Functionalization at the 1-position with a 4-amino-2-methylphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

- Step 3: Carboxylic acid introduction at the 2-position through oxidation of a methyl ester precursor (e.g., hydrolysis under acidic/basic conditions).

Key Variables:

- Temperature: Higher temperatures (80–120°C) accelerate coupling reactions but may degrade sensitive intermediates.

- Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) improve aryl coupling efficiency .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final carboxylic acid form .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR:

- X-ray Crystallography: Resolves hydrogen-bonding networks (e.g., dimer formation via N–H⋯O interactions) and confirms planarity of the pyrrole ring .

- FT-IR: Carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

Advanced: What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites.

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to assess stability and aggregation tendencies .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize in vitro testing .

Data Interpretation:

- Lower HOMO-LUMO gaps (<4 eV) suggest higher reactivity, particularly at the amino and carboxylic acid groups .

Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

- Solubility Profiling:

- Test in buffered solutions (pH 2–12) to identify pH-dependent solubility. Carboxylic acid protonation (pH < pKa ~4.5) reduces aqueous solubility .

- Use co-solvents (e.g., DMSO:water mixtures) to enhance solubility for biological assays .

- Stability Studies:

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Lead Optimization: The carboxylic acid group enables conjugation with pharmacophores (e.g., amide formation) to enhance target binding .

- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .

- Prodrug Development: Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Advanced: What strategies mitigate challenges in synthesizing high-purity batches for in vivo studies?

Methodological Answer:

- Impurity Control:

- Monitor intermediate purity via TLC/HPLC to prevent carryover of unreacted amines or esters.

- Use scavenger resins (e.g., QuadraPure™) to remove residual metal catalysts .

- Crystallization: Recrystallize from ethanol/water mixtures to eliminate polar impurities .

- Analytical Validation: Validate purity (>98%) via LC-MS and elemental analysis .

Basic: How does the compound’s solubility vary across solvents, and what parameters guide solvent selection?

Methodological Answer:

| Solvent | Solubility (mg/mL) | Key Factor |

|---|---|---|

| Water | <0.1 (pH 7) | Protonation state of COOH |

| DMSO | >50 | High polarity |

| Ethanol | ~5 | Moderate H-bonding |

Guidelines:

Advanced: What bioactivity data exists for analogs, and how can SAR studies inform derivative design?

Methodological Answer:

- SAR Insights:

- In Vitro Models: Test cytotoxicity (MTT assay) and selectivity (e.g., CEREP panel) to prioritize derivatives .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Reproducibility Checks:

- Repeat synthesis under inert atmosphere (N₂/Ar) to confirm thermal stability.

- Compare NMR with literature data (e.g., CAS Common Chemistry, PubChem) .

- Complementary Techniques: Use differential scanning calorimetry (DSC) to validate melting points and detect polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.